Potassium tetrachloroaluminate

Catalog No.
S1505965
CAS No.
13821-13-1
M.F
AlCl4K
M. Wt
207.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tetrachloroaluminate

CAS Number

13821-13-1

Product Name

Potassium tetrachloroaluminate

IUPAC Name

potassium;tetrachloroalumanuide

Molecular Formula

AlCl4K

Molecular Weight

207.9 g/mol

InChI

InChI=1S/Al.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4

InChI Key

PEFYPPIJKJOXDY-UHFFFAOYSA-J

SMILES

[Al-](Cl)(Cl)(Cl)Cl.[K+]

Canonical SMILES

[Al-](Cl)(Cl)(Cl)Cl.[K+]

The exact mass of the compound Potassium tetrachloroaluminate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium tetrachloroaluminate (CAS 13821-13-1) is a high-purity, inorganic complex metal halide that serves as a pre-formed, stoichiometric source of the tetrachloroaluminate (AlCl4⁻) anion. As a Lewis-neutral salt, it provides a stable alternative to highly volatile aluminum trichloride (AlCl3) in high-temperature applications. Exhibiting a melting point of approximately 253–261 °C (526–534 K), KAlCl4 is extensively procured as a primary precursor for formulating advanced molten salt electrolytes, a tunable Lewis acid catalyst for organic synthesis, and a critical structural modifier in multi-alkali low-melting inorganic baths for aluminum electrodeposition and secondary batteries [1].

Substituting Potassium tetrachloroaluminate (KAlCl4) with closely related alkali tetrachloroaluminates (such as NaAlCl4 or LiAlCl4) or attempting in-situ synthesis via AlCl3 and KCl mixtures frequently leads to process failures. NaAlCl4 and LiAlCl4 possess significantly lower melting points (426 K and 421 K, respectively) compared to KAlCl4 (534 K), which alters the thermal operating window and cation mobility of the target melt [1]. Furthermore, attempting to generate KAlCl4 in situ by heating raw KCl and AlCl3 is highly problematic for manufacturing scale-up; AlCl3 sublimes rapidly at approximately 178 °C, long before the solid-state reaction with KCl is complete. Procuring pre-formed KAlCl4 guarantees an exact 1:1 stoichiometry, ensuring a Lewis-neutral baseline and eliminating the handling hazards, equipment corrosion, and batch-to-batch variability caused by unreacted, highly volatile AlCl3 precursors [2].

Elevated Thermal Stability and Melting Point vs. Lighter Alkali Analogs

In high-temperature electrochemical and catalytic processes, the thermal stability of the molten salt medium dictates the operating window. Quantitative thermal analysis demonstrates that KAlCl4 exhibits a significantly higher melting point (534 K) compared to its lighter alkali counterparts, NaAlCl4 (426 K) and LiAlCl4 (421 K) [1]. This ~108 K difference in thermal phase transition means KAlCl4 remains solid at temperatures where sodium and lithium analogs have already melted, making it the required choice for processes demanding higher thermal thresholds or specific high-temperature phase boundaries.

Evidence DimensionMelting Point (Thermal Phase Transition)
Target Compound DataKAlCl4: 534 ± 1 K (approx. 261 °C)
Comparator Or BaselineNaAlCl4: 426 ± 1 K; LiAlCl4: 421 ± 1 K
Quantified DifferenceKAlCl4 melts ~108 K higher than NaAlCl4.
ConditionsHigh-temperature conductance cell under inert atmosphere.

Procuring KAlCl4 is essential when designing high-temperature molten salt reactors or electrolytes where the premature melting of NaAlCl4 or LiAlCl4 would disrupt phase stability.

Synergistic Melting Point Depression in Multi-Alkali Electrolyte Formulation

While pure KAlCl4 has a high melting point, its inclusion as a dopant/co-salt in mixed-alkali systems creates powerful eutectic melting point depressions. By formulating a specific quaternary mixture of LiAlCl4, NaAlCl4, NaAlBr4, and KAlCl4 (or equivalently LiAlBr4-NaAlCl4-KAlCl4 in a 3:5:2 ratio), the resulting inorganic melt achieves a remarkably low melting point of 86 °C [1]. This is drastically lower than the melting points of any of the individual constituent salts (which range from ~148 °C to 261 °C). This specific KAlCl4-containing formulation provides an ionic conductivity of 0.142 S/cm at 100 °C, outperforming many volatile organic room-temperature ionic liquids [2].

Evidence DimensionEutectic Melting Point and Conductivity
Target Compound DataKAlCl4-integrated quaternary melt: 86 °C melting point (Conductivity: 0.142 S/cm at 100 °C)
Comparator Or BaselinePure KAlCl4 (>253 °C) and pure NaAlCl4 (>153 °C)
Quantified Difference>60 °C reduction in melting point compared to the lowest-melting pure alkali tetrachloroaluminate.
ConditionsLewis-neutral mixed halide melt (LiAlBr4-NaAlCl4-KAlCl4) evaluated for secondary battery electrolytes.

Buyers developing low-temperature aluminum plating baths or batteries must procure KAlCl4 to achieve this specific 86 °C inorganic eutectic, entirely avoiding the safety hazards of volatile, flammable organic solvents.

Precursor Suitability and Stoichiometric Lewis Neutrality vs. In-Situ Mixing

For industrial and laboratory scale-up, achieving a perfectly Lewis-neutral chloroaluminate melt is notoriously difficult when using raw AlCl3 and KCl. AlCl3 sublimes at approximately 178 °C, causing severe stoichiometric losses during the heating process before it can fully react with the higher-melting KCl [1]. Procuring pre-formed KAlCl4 provides an exact 1:1 molar ratio of K+ to AlCl4-, guaranteeing a Lewis-neutral compound from the start. This eliminates the presence of highly reactive, Lewis-acidic Al2Cl7- species or unreacted basic Cl- ions, ensuring reproducible electrochemical windows and eliminating the corrosive vapor pressure associated with unreacted AlCl3 during electrolyte preparation[1].

Evidence DimensionStoichiometric Retention and Vapor Pressure Control
Target Compound DataPre-formed KAlCl4: Stable, non-subliming up to its melting point (>253 °C), exact 1:1 Lewis neutral.
Comparator Or BaselineIn-situ AlCl3 + KCl mixture: High AlCl3 sublimation loss at ~178 °C.
Quantified DifferencePre-formed KAlCl4 prevents the >75 °C volatility gap where AlCl3 would otherwise sublime before melting/reacting.
ConditionsMelt synthesis and electrolyte preparation under standard inert heating protocols.

Procuring the pre-formed KAlCl4 salt drastically reduces equipment corrosion and batch-to-batch variability caused by AlCl3 sublimation during electrolyte preparation.

High-Temperature Molten Salt Media and Thermal Storage

Directly leveraging its elevated melting point (534 K) compared to lithium and sodium analogs, KAlCl4 is the preferred procurement choice for high-temperature molten salt applications. It provides a stable, non-volatile liquid phase for thermal storage or high-temperature reaction media where lighter alkali tetrachloroaluminates would lack the necessary thermal stability [1].

Inorganic Low-Temperature Aluminum Electrodeposition Baths

Based on its critical role in formulating the 86 °C eutectic LiAlBr4-NaAlCl4-KAlCl4 melt, KAlCl4 is essential for developing safe, non-flammable aluminum electroplating processes. This application directly replaces hazardous, volatile organic ionic liquids (like EMIC-AlCl3) or pyrophoric ether-based baths, offering high ionic conductivity (0.142 S/cm at 100 °C) for dendrite-free aluminum deposition [2].

Precision Lewis Acid Catalysis in Organic Synthesis

Because pre-formed KAlCl4 guarantees strict Lewis neutrality and avoids the sublimation issues of raw AlCl3, it is highly recommended for Friedel-Crafts acylations and alkylations requiring precise catalytic control. It acts as a reliable, stoichiometric source of the AlCl4- anion, preventing unwanted side reactions triggered by excess Lewis-acidic Al2Cl7- species [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 02-18-2024

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